molecular formula C5H2BrCl2NO2 B230722 N-[4-hydroxy-3-[(3-methylpiperidin-1-yl)methyl]phenyl]-4-nitrobenzamide CAS No. 17183-42-5

N-[4-hydroxy-3-[(3-methylpiperidin-1-yl)methyl]phenyl]-4-nitrobenzamide

Cat. No.: B230722
CAS No.: 17183-42-5
M. Wt: 369.4 g/mol
InChI Key: IOPRUCNTTVVHEV-UHFFFAOYSA-N
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Description

N-[4-hydroxy-3-[(3-methylpiperidin-1-yl)methyl]phenyl]-4-nitrobenzamide is a complex organic compound that features a piperidine ring, a nitro group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-hydroxy-3-[(3-methylpiperidin-1-yl)methyl]phenyl]-4-nitrobenzamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-methylpiperidine.

    Attachment of the Hydroxy and Nitro Groups: The hydroxy group can be introduced via hydroxylation reactions, while the nitro group can be added through nitration reactions using reagents like nitric acid.

    Formation of the Benzamide Structure: The benzamide structure can be formed through amide bond formation reactions, often using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[4-hydroxy-3-[(3-methylpiperidin-1-yl)methyl]phenyl]-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-hydroxy-3-[(3-methylpiperidin-1-yl)methyl]phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

    Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-N-methylpiperidine: Similar in structure but lacks the nitro and benzamide groups.

    N-Methyl-4-piperidinol: Similar piperidine structure but different functional groups.

Uniqueness

N-[4-hydroxy-3-[(3-methylpiperidin-1-yl)methyl]phenyl]-4-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

CAS No.

17183-42-5

Molecular Formula

C5H2BrCl2NO2

Molecular Weight

369.4 g/mol

IUPAC Name

N-[4-hydroxy-3-[(3-methylpiperidin-1-yl)methyl]phenyl]-4-nitrobenzamide

InChI

InChI=1S/C20H23N3O4/c1-14-3-2-10-22(12-14)13-16-11-17(6-9-19(16)24)21-20(25)15-4-7-18(8-5-15)23(26)27/h4-9,11,14,24H,2-3,10,12-13H2,1H3,(H,21,25)

InChI Key

IOPRUCNTTVVHEV-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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